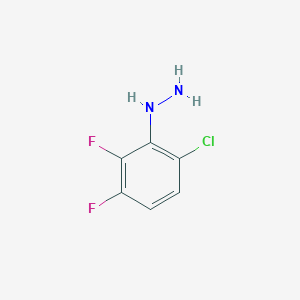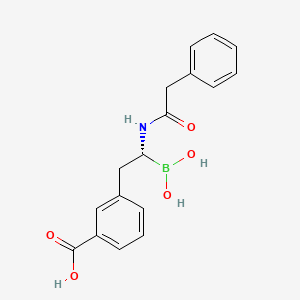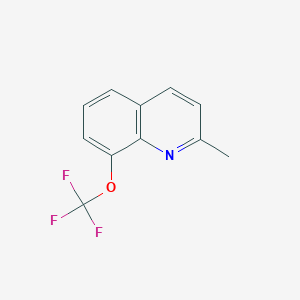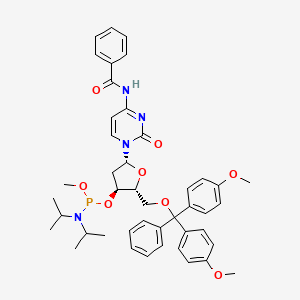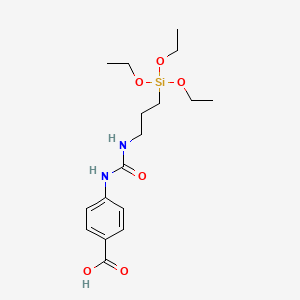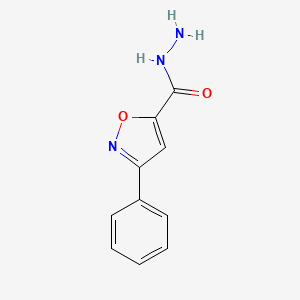
3-Phenylisoxazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazole-5-carbohydrazide is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazole-5-carbohydrazide typically involves the reaction of 3-phenylisoxazole-5-carboxylic acid with hydrazine hydrate. This reaction is usually carried out in a refluxing methanolic solution for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Oxazoles and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Explored for its antiparkinson and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenylisoxazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action is beneficial in the treatment of neurological disorders such as Parkinson’s disease.
Comparison with Similar Compounds
- 5-Phenylisoxazole-3-carbohydrazide
- N’-benzylidene-5-phenylisoxazole-3-carbohydrazide
Comparison: 3-Phenylisoxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown potent inhibitory activity against monoamine oxidase B, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) |
InChI Key |
HXJOIZSPKFMOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


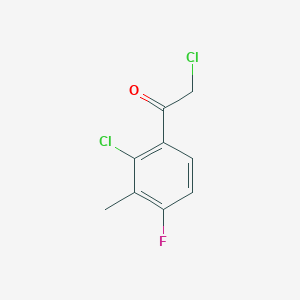
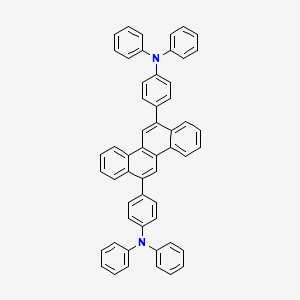
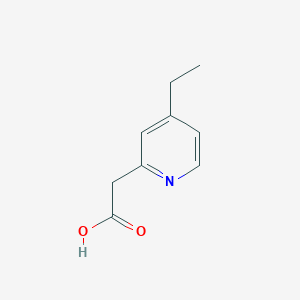
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
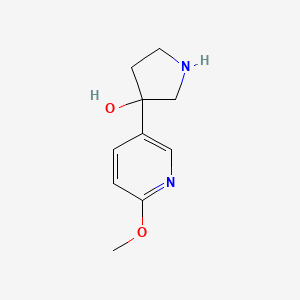
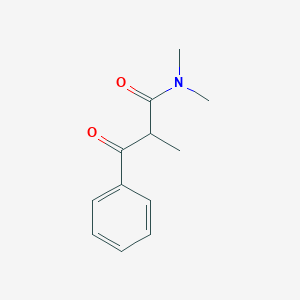
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
